molecular formula C8H8BrClN2O2 B14856924 Ethyl 5-bromo-6-chloro-2-methylpyrimidine-4-carboxylate

Ethyl 5-bromo-6-chloro-2-methylpyrimidine-4-carboxylate

Cat. No.: B14856924
M. Wt: 279.52 g/mol
InChI Key: QGSWFHQRHSIENT-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-6-chloro-2-methylpyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3

Properties

Molecular Formula

C8H8BrClN2O2

Molecular Weight

279.52 g/mol

IUPAC Name

ethyl 5-bromo-6-chloro-2-methylpyrimidine-4-carboxylate

InChI

InChI=1S/C8H8BrClN2O2/c1-3-14-8(13)6-5(9)7(10)12-4(2)11-6/h3H2,1-2H3

InChI Key

QGSWFHQRHSIENT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=N1)C)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-6-chloro-2-methylpyrimidine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of a pyrimidine derivative, followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-6-chloro-2-methylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis can produce the corresponding carboxylic acid .

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-6-chloro-2-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, such as the NF-kB inflammatory pathway, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-bromo-6-chloro-2-methylpyrimidine-4-carboxylate is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds .

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